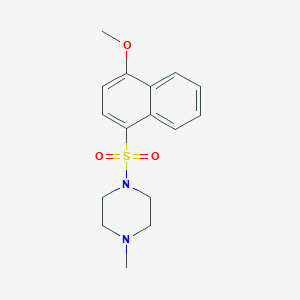![molecular formula C14H10F3NO3 B275727 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene
描述
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a nitrophenyl ether derivative that is commonly used as a chromogenic substrate for the detection of β-glucuronidase activity in cells and tissues. NTB has also been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene involves the cleavage of the nitrophenyl ether bond by β-glucuronidase, which releases the nitrophenol moiety. This reaction produces a yellow color, which can be measured spectrophotometrically to quantify the activity of the enzyme.
Biochemical and Physiological Effects:
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to have a range of biochemical and physiological effects. In addition to its role as a substrate for β-glucuronidase, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, which may contribute to the anticancer effects of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene.
实验室实验的优点和局限性
One of the main advantages of using 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene as a substrate for β-glucuronidase is its high sensitivity and specificity. The yellow color produced by the cleavage of the nitrophenyl ether bond is easily detectable by spectrophotometry, allowing for accurate quantification of enzyme activity.
However, one limitation of using 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is its potential toxicity. 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to induce cytotoxicity in some cell types, and caution should be exercised when working with this compound.
未来方向
There are several potential future directions for research on 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene. One area of interest is the development of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene-based therapies for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery methods for 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene, as well as its potential side effects.
Another area of interest is the development of new chromogenic substrates for β-glucuronidase. While 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is a highly sensitive and specific substrate, it may not be suitable for all applications. New substrates with different properties may be developed to meet the needs of specific experiments.
Overall, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is a valuable tool for scientific research, with potential applications in both basic research and therapeutic development. Further studies are needed to fully understand the mechanisms of action and potential therapeutic benefits of this compound.
科学研究应用
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been widely used as a chromogenic substrate for the detection of β-glucuronidase activity in cells and tissues. This enzyme is involved in the metabolism of xenobiotics and endogenous compounds, and its activity has been linked to various diseases such as cancer, inflammation, and autoimmune disorders.
In addition to its use as a substrate for β-glucuronidase, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has also been shown to have potential therapeutic applications in the treatment of cancer. Studies have shown that 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene can induce apoptosis (programmed cell death) in cancer cells, and may have a synergistic effect when used in combination with other chemotherapeutic agents.
属性
分子式 |
C14H10F3NO3 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC 名称 |
1-[(4-nitrophenoxy)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-10(2-4-11)9-21-13-7-5-12(6-8-13)18(19)20/h1-8H,9H2 |
InChI 键 |
MULVMRGSRYVHBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)




![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



